molecular formula C33H16Br2N4O9S2 B12710518 4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) CAS No. 71241-63-9

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Cat. No.: B12710518
CAS No.: 71241-63-9
M. Wt: 836.4 g/mol
InChI Key: ZTSPFZUUDRPSLP-UHFFFAOYSA-N
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Description

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound with the molecular formula C33H16Br2N4O9S2 . This compound is known for its unique structural features, which include benzoyl, dibromo, and diazo groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the diazotization of the naphthalene sulphonate groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as recrystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its interaction with molecular targets through its diazo and bromine groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to the presence of both benzoyl and dibromo groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

71241-63-9

Molecular Formula

C33H16Br2N4O9S2

Molecular Weight

836.4 g/mol

IUPAC Name

5-[6-benzoyl-2,4-dibromo-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C33H16Br2N4O9S2/c34-23-16-22(29(40)17-6-2-1-3-7-17)32(47-49(43,44)26-10-4-8-20-18(26)12-14-24(38-36)30(20)41)28(35)33(23)48-50(45,46)27-11-5-9-21-19(27)13-15-25(39-37)31(21)42/h1-16H

InChI Key

ZTSPFZUUDRPSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)Br)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)Br

Origin of Product

United States

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